molecular formula C13H18FNO B3169409 2-(Cyclohexylmethoxy)-5-fluoroaniline CAS No. 937596-79-7

2-(Cyclohexylmethoxy)-5-fluoroaniline

Cat. No.: B3169409
CAS No.: 937596-79-7
M. Wt: 223.29 g/mol
InChI Key: MSFOPLGKILUHGW-UHFFFAOYSA-N
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Description

2-(Cyclohexylmethoxy)-5-fluoroaniline (CAS 937598-45-3) is a fluorinated aniline derivative that serves as a versatile and valuable building block in organic synthesis and pharmaceutical research . The compound features a unique balance of electronic properties, imparted by the electron-donating cyclohexylmethoxy substituent and the electron-withdrawing fluorine atom on the aromatic ring . This specific arrangement enhances its utility in fine chemical synthesis, particularly in the development of novel active pharmaceutical ingredients (APIs) . Its stability under standard conditions and moderate solubility in common organic solvents make it an ideal intermediate for controlled functionalization in complex molecule construction . The primary research value of this compound lies in its application in key coupling reactions, such as Buchwald-Hartwig amination, making it a crucial precursor for the synthesis of novel compounds with potential therapeutic activity . The incorporation of fluorine is a established strategy in medicinal chemistry to improve the metabolic stability, bioavailability, and binding affinity of candidate molecules . Researchers can leverage this high-purity intermediate to explore new chemical space in drug discovery programs. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(cyclohexylmethoxy)-5-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFOPLGKILUHGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=C(C=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylmethoxy)-5-fluoroaniline typically involves the following steps:

    Nucleophilic Substitution: The introduction of the cyclohexylmethoxy group can be achieved through a nucleophilic substitution reaction. This involves reacting cyclohexylmethanol with a suitable leaving group, such as a halide, in the presence of a base.

    Fluorination: The fluorine atom is introduced via electrophilic fluorination. This can be done using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-(Cyclohexylmethoxy)-5-fluoroaniline can undergo oxidation reactions, particularly at the aniline nitrogen, forming nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used under controlled conditions to introduce new substituents on the aromatic ring.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Various amine derivatives.

    Substitution: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

2-(Cyclohexylmethoxy)-5-fluoroaniline has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It is used in research to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: The compound is explored for its use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylmethoxy)-5-fluoroaniline involves its interaction with molecular targets such as enzymes and receptors. The cyclohexylmethoxy group and the fluorine atom can enhance binding affinity and specificity to these targets. The compound may inhibit enzyme activity or modulate receptor function through competitive or allosteric mechanisms.

Comparison with Similar Compounds

Substituent Variations: Cyclohexylmethoxy vs. Azepanyl

2-(1-Azepanyl)-5-fluoroaniline dihydrochloride (CAS: 1185053-76-2, C₁₂H₁₉Cl₂FN₂, MW: 281.20 g/mol) replaces the cyclohexylmethoxy group with a seven-membered azepane ring. The dihydrochloride salt enhances aqueous solubility compared to the free base form of 2-(Cyclohexylmethoxy)-5-fluoroaniline.

Electronic Effects: Difluoromethoxy vs. Cyclohexylmethoxy

2-(Difluoromethoxy)-5-fluoroaniline (C₇H₆F₃NO, MW: 177.12 g/mol) features a difluoromethoxy group (-OCF₂H) at the 2-position. This substituent is more electron-withdrawing than cyclohexylmethoxy, altering the aromatic ring’s electronic density and reactivity. Such differences may influence regioselectivity in electrophilic substitution reactions .

Positional Isomerism: Methoxy and Chloro Substitutions

4-Chloro-5-fluoro-2-methoxyaniline (CAS: 1268392-91-1, C₇H₇ClFNO, MW: 175.59 g/mol) demonstrates how substituent positions affect properties. The 2-methoxy, 4-chloro, and 5-fluoro arrangement creates distinct steric and electronic environments compared to the 2-cyclohexylmethoxy-5-fluoro configuration. Such positional changes can drastically alter biological activity and synthetic utility .

Heterocyclic Substituents: Pyrazolyl vs. Cyclohexylmethoxy

5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline (C₁₀H₁₀FN₃, MW: 191.21 g/mol) incorporates a pyrazole ring at the 2-position.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications References
This compound C₁₃H₁₈FNO 223.29 Cyclohexylmethoxy High lipophilicity; used in drug synthesis
2-(1-Azepanyl)-5-fluoroaniline dihydrochloride C₁₂H₁₉Cl₂FN₂ 281.20 Azepanyl Enhanced solubility (salt form); pharmacological applications
2-(Difluoromethoxy)-5-fluoroaniline C₇H₆F₃NO 177.12 Difluoromethoxy Electron-withdrawing; reactive intermediate
4-Chloro-5-fluoro-2-methoxyaniline C₇H₇ClFNO 175.59 Methoxy, Chloro Altered electronic effects; agrochemical precursor
5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline C₁₀H₁₀FN₃ 191.21 Pyrazolyl Hydrogen-bond donor; enzyme inhibitor

Research Findings and Implications

  • Steric Effects : The cyclohexylmethoxy group in this compound contributes to steric hindrance, which can reduce metabolic degradation but may limit binding to sterically sensitive targets .
  • Electronic Modulation : Difluoromethoxy and pyrazolyl substituents demonstrate how electronic properties can be fine-tuned for specific reactivities or interactions, as shown in spectroscopic studies of fluoroaniline isomers .

Biological Activity

2-(Cyclohexylmethoxy)-5-fluoroaniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₈FNO. Its structure consists of a cyclohexylmethoxy group attached to an aniline backbone at the second position, with a fluorine atom at the fifth position. The cyclohexylmethoxy group enhances lipophilicity, which may influence the compound's interactions with biological targets.

Biological Activity

Mechanisms of Action

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The fluorine atom increases binding affinity and selectivity, while the cyclohexylmethoxy group may enhance pharmacokinetic properties, such as absorption and distribution in biological systems. Preliminary studies suggest that this compound could modulate biochemical pathways relevant to degenerative and inflammatory diseases.

Potential Applications

Research indicates that this compound may serve as a pharmacophore in drug development. Its potential applications include:

  • Targeting inflammatory diseases : The compound may inhibit pathways associated with inflammation.
  • Antitumor activity : Similar compounds have shown promise in cancer treatment, suggesting potential for further investigation in oncology .

Case Study 1: Interaction with Enzymes

In vitro studies have demonstrated that this compound interacts with specific enzymes involved in metabolic pathways. For instance, its interaction with cytochrome P450 enzymes could influence drug metabolism and efficacy.

Case Study 2: Inhibition of Protein Kinases

Analogous compounds have been studied for their ability to inhibit protein kinases, which play critical roles in cell signaling. Research indicates that modifications similar to those found in this compound can enhance potency against specific kinase targets, potentially leading to new therapeutic agents .

Data Table: Summary of Biological Activities

Activity Type Mechanism Potential Target Reference
Enzyme InteractionModulation of enzyme activityCytochrome P450
Protein Kinase InhibitionCompetitive inhibitionEGF-R protein kinase
Antitumor ActivityTopoisomerase inhibitionCancer cells

Q & A

Basic: What are the primary synthetic routes for 2-(Cyclohexylmethoxy)-5-fluoroaniline, and how are reaction conditions optimized?

Answer:
The synthesis typically involves nucleophilic aromatic substitution or coupling reactions . A common approach starts with 5-fluoro-2-nitroanisole, where the methoxy group is replaced with a cyclohexylmethoxy group via alkylation. Subsequent reduction of the nitro group to an amine (e.g., using hydrogenation or catalytic transfer hydrogenation) yields the target compound. Optimization includes:

  • Temperature control (50–80°C) to minimize side reactions like over-alkylation.
  • Catalyst selection (e.g., Pd/C for nitro reduction) to enhance selectivity .
  • Solvent choice (polar aprotic solvents like DMF improve substitution efficiency).

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., cyclohexylmethoxy protons at δ 3.5–4.0 ppm and aromatic fluorine coupling in 19^{19}F NMR) .
  • LCMS/HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 264.3) and purity.
  • X-ray crystallography : Resolves steric effects of the cyclohexyl group and fluorine’s electronic impact on the aromatic ring .

Advanced: How can competing side reactions during synthesis be mitigated?

Answer:
Common side reactions include over-alkylation or nitro group reduction intermediates . Strategies:

  • Protecting groups : Temporarily block reactive sites (e.g., acetylating the amine post-reduction).
  • Stepwise monitoring : Use TLC or in-situ IR to track nitro reduction progress.
  • Additive optimization : Bases like K2_2CO3_3 improve substitution efficiency while minimizing hydrolysis .

Advanced: How does the cyclohexylmethoxy group influence biological activity compared to other alkoxy substituents?

Answer:
The bulky cyclohexyl group enhances lipophilicity, improving membrane permeability. Comparative studies with methoxy or ethyl-substituted analogs show:

  • Increased enzyme inhibition : For example, cyclohexylmethoxy derivatives exhibit 2–3x higher IC50_{50} values against kinases due to steric hindrance .
  • Solubility trade-offs : Cyclohexyl groups reduce aqueous solubility, necessitating formulation adjustments (e.g., co-solvents or prodrug strategies) .

Advanced: How can contradictions in reported reactivity or biological data be resolved?

Answer:
Discrepancies may arise from impurity profiles or assay conditions . Approaches include:

  • Reproducibility checks : Validate synthetic protocols (e.g., purity >95% via HPLC).
  • Computational modeling : DFT studies predict electronic effects of fluorine and steric interactions, clarifying reactivity differences .
  • Standardized bioassays : Use isogenic cell lines or control compounds to normalize biological activity data .

Advanced: What strategies are effective in studying the compound’s stability under varying pH and temperature?

Answer:

  • Forced degradation studies : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 12) conditions at 40–60°C. Monitor via HPLC for degradation products (e.g., quinone formation from oxidation).
  • Arrhenius modeling : Predict shelf-life by correlating degradation rates with temperature .

Advanced: How can computational tools aid in designing derivatives with enhanced activity?

Answer:

  • Molecular docking : Identify binding poses in target proteins (e.g., kinases or GPCRs). Fluorine’s electronegativity and the cyclohexyl group’s van der Waals interactions are key parameters.
  • QSAR models : Correlate substituent properties (e.g., Hammett σ values) with bioactivity to prioritize synthetic targets .

Basic: What safety precautions are required when handling this compound?

Answer:

  • Toxicity : Fluorinated anilines may exhibit hepatotoxicity. Use PPE (gloves, goggles) and work in a fume hood.
  • Storage : Keep under inert gas (N2_2) at –20°C to prevent oxidation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Cyclohexylmethoxy)-5-fluoroaniline
Reactant of Route 2
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2-(Cyclohexylmethoxy)-5-fluoroaniline

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